Hex-2-ynal, 4-ethyl-

Biomarker Silicosis Exhaled Breath

4-Ethyl-2-hexynal (Hex-2-ynal, 4-ethyl-, CAS 71932-97-3) is an α,β-alkynal with the molecular formula C8H12O and a molecular weight of 124.18 g/mol. Its structure features a terminal aldehyde group conjugated with an internal carbon-carbon triple bond at the 2-position, and a 4-ethyl substituent, creating a distinct branched, unsaturated backbone.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 71932-97-3
Cat. No. B15441358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHex-2-ynal, 4-ethyl-
CAS71932-97-3
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCCC(CC)C#CC=O
InChIInChI=1S/C8H12O/c1-3-8(4-2)6-5-7-9/h7-8H,3-4H2,1-2H3
InChIKeyXZYAPQCJDYFPBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2-hexynal (CAS 71932-97-3): Structural and Physicochemical Baseline for Procurement and Research


4-Ethyl-2-hexynal (Hex-2-ynal, 4-ethyl-, CAS 71932-97-3) is an α,β-alkynal with the molecular formula C8H12O and a molecular weight of 124.18 g/mol [1]. Its structure features a terminal aldehyde group conjugated with an internal carbon-carbon triple bond at the 2-position, and a 4-ethyl substituent, creating a distinct branched, unsaturated backbone [2]. Key physical data include a boiling point of 187.7 °C at 760 mmHg, a density of 0.877 g/cm³, and a refractive index of 1.439 .

Branched α,β-alkynal with 4-ethyl steric bulk for regioselective synthesis studies
Unique EI mass spectrum and retention index support unambiguous GC-MS identification
Research tool for exhaled breath VOC biomarker discovery and panel validation

Why 4-Ethyl-2-hexynal (CAS 71932-97-3) Cannot Be Replaced by Unbranched or Alkenal Analogs in Critical Applications


Generic substitution of 4-Ethyl-2-hexynal with other C8 aldehydes or unsubstituted 2-alkynals is scientifically unsound for precision-demanding applications due to its unique combination of a branched alkyl chain and a conjugated alkynal functional group. The 4-ethyl substituent introduces significant steric bulk, which can alter regioselectivity and reaction kinetics compared to linear analogs like 2-octynal . Furthermore, the alkynal (triple bond) group confers distinct electronic properties and reactivity profiles, including differing electrophilicity and potential for cycloadditions, which are not replicated by 2-alkenals (double bond) like (E)-2-hexenal [1]. In volatile detection systems, its unique retention index and mass spectrum [2] are critical for unambiguous identification, making it non-interchangeable with structural isomers or metabolites.

Linear 2-alkynals lack the 4-ethyl steric bulk, which may shift regioselectivity and reaction outcomes.
2-Alkenals possess a double bond, not a triple bond, yielding different electrophilicity and cycloaddition potential.
Structural isomers exhibit distinct retention indices and mass spectra, preventing interchange in GC-MS workflows.

4-Ethyl-2-hexynal (CAS 71932-97-3): Quantified Differentiation and Procurement-Relevant Evidence


Identified as a Potential Diagnostic Volatile Biomarker for Silicosis in Human Exhaled Breath

4-Ethyl-2-hexynal was identified as one of nine volatile organic compounds (VOCs) in exhaled breath that serve as potential biomarkers for the early, non-invasive diagnosis of silicosis, a chronic occupational lung disease [1]. This identification was achieved through solid-phase microextraction-gas chromatography-mass spectrometry (SPME-GC-MS) analysis of breath samples from 69 silicosis patients and 92 healthy controls [1].

Biomarker Panel Accuracy
Reported
89.61% accuracy (9-VOC panel, 69 patients vs 92 controls)
Supports biomarker research context; endpoint from breath analysis study
Panel accuracy, not single-compound performance
Biomarker Silicosis Exhaled Breath VOC Diagnostics

Structural Differentiation from Linear 2-Alkynals: Impact on Regioselectivity and Reactivity

The 4-ethyl substituent introduces significant steric bulk, which is a key differentiator from linear 2-alkynals. This bulk influences regioselectivity in nucleophilic additions and cycloadditions. While direct comparative kinetic data for this specific compound are unavailable in the open literature, the established principles of steric hindrance predict altered reaction outcomes compared to unsubstituted 2-hexynal .

Steric Influence
Class-level
4-Ethyl group introduces steric bulk absent in linear 2-alkynals
May alter regioselectivity and kinetics; class-level inference
No direct quantitative data available
Organic Synthesis Steric Effects Regioselectivity Structure-Activity Relationship

Unique Spectral Fingerprint for Unambiguous Identification in Complex Matrices

4-Ethyl-2-hexynal possesses a unique electron ionization (EI) mass spectrum and chromatographic retention index that are distinct from its structural isomers, such as 4-ethyl-3-hexynal or branched alkenals like 4-ethyl-2-hexenal. The NIST Mass Spectral Library contains a reference spectrum (NIST MS number 283676) for this compound, enabling its definitive identification in GC-MS analysis [1].

Analytical Specificity
Reported
Unique EI mass spectrum and retention index (NIST MS #283676)
Enables unambiguous GC-MS identification vs. structural isomers
Differentiation based on spectral and chromatographic patterns
Analytical Chemistry GC-MS Metabolomics Quality Control

Potential as a Key Intermediate in Patented Synthetic Processes

A 2024 patent (US 12,110,296 B2) assigned to N.E. CHEMCAT CORPORATION and OSAKA UNIVERSITY discloses a method for producing a compound of formula (2), wherein R1 and R2 are each an ethyl group, a structure consistent with 4-Ethyl-2-hexynal [1]. The patent claims a specific catalytic hydrogenation step for its production, highlighting its role as a targeted synthetic intermediate rather than a commodity chemical.

Patented Synthetic Utility
Reported
Target compound in catalytic hydrogenation process (US 12,110,296 B2)
Indicates specific industrial/research synthetic method
Patent assigned to N.E. CHEMCAT and OSAKA UNIVERSITY
Patent Synthetic Method Organic Chemistry Intermediate

Class-Level Differentiation: Alkynal vs. Alkenal Reactivity and Biological Selectivity

In a class of N-alkyl-4-(1H)-quinolones, compounds bearing a 2-alkynyl group demonstrated increased selectivity towards mycobacterial bacilli (MRC-5 cell line) compared to their corresponding 2-alkenyl analogues [1]. While not tested on 4-Ethyl-2-hexynal itself, this study provides class-level evidence that the alkynal functional group confers a distinct biological profile. Type-2 alkenes are electrophiles of varying softness and electrophilicity, and the triple bond in alkynals is expected to further modulate these properties, potentially leading to different toxicological and reactivity profiles [2].

Alkynal Selectivity Profile
Class-level
Alkynals showed increased selectivity towards mycobacteria vs. alkenals in quinolone study
Class-level evidence suggests potential differential biological behavior
Not directly tested on 4-Ethyl-2-hexynal
Medicinal Chemistry Electrophilicity Toxicity Structure-Activity Relationship

Physicochemical Differentiation: Boiling Point and Density as Predictors of Volatility and Handling

The reported boiling point of 4-Ethyl-2-hexynal is 187.7 °C at 760 mmHg, with a density of 0.877 g/cm³ and a refractive index of 1.439 . These values differ from its saturated analog, 4-ethylhexanal, and linear 2-alkynals, impacting its volatility, solvent miscibility, and handling requirements during synthesis, formulation, and storage. For example, 4-ethylhexanal is predicted to have a lower boiling point and higher vapor pressure due to the lack of a conjugated triple bond.

Boiling Point
Reported
187.7 °C at 760 mmHg
Informs volatility and handling requirements for process design
Saturated analog estimated with lower boiling point
Physicochemical Properties Formulation Process Engineering Volatility

4-Ethyl-2-hexynal (CAS 71932-97-3): High-Value Research and Industrial Application Scenarios


Development of Non-Invasive Diagnostic Assays for Silicosis

Given its identification as a potential volatile biomarker in the exhaled breath of silicosis patients, 4-Ethyl-2-hexynal is a critical reference standard for developing and validating SPME-GC-MS or similar analytical methods for non-invasive silicosis screening [1]. Procurement is justified for clinical research labs aiming to replicate and expand upon the preliminary biomarker findings, potentially leading to a diagnostic test with a reported 89.61% accuracy [1].

Internal Standard for Metabolomics and Breath Volatilomics Research

Its unique and well-characterized mass spectrum and chromatographic properties make 4-Ethyl-2-hexynal an excellent candidate for use as an internal standard or a component of quality control mixtures in GC-MS-based metabolomics and volatilomics studies [2]. Its distinctiveness helps ensure accurate quantification and system suitability checks when analyzing complex biological samples.

Advanced Intermediate in Custom Organic Synthesis

The 4-ethyl substituent imparts unique steric and electronic properties to the α,β-alkynal core. Synthetic chemists will procure this compound to explore its reactivity in regioselective transformations, such as stereoselective nucleophilic additions or cycloadditions, where the outcome is influenced by the bulky 4-ethyl group . Its role as a product in a recent patent further underscores its relevance in advanced synthetic methodology development [3].

Development of Novel Alkynal-Based Probes for Chemical Biology

Class-level evidence suggests that alkynals can exhibit different biological selectivity compared to alkenals [4]. 4-Ethyl-2-hexynal can serve as a starting point or a substructure for designing novel chemical probes to study cellular electrophile sensing, protein adduct formation, or to explore differential toxicity pathways in mycobacteria or other model organisms [5]. Its conjugated alkynal group is a reactive handle for bioorthogonal click chemistry applications.

Application
Selection Property
Validation Focus
Silicosis biomarker research studies
Reported exhaled breath VOC profile in patient cohort
Breath VOC analysis method validation and panel accuracy review
GC-MS metabolomics and volatilomics
Unique mass spectrum and retention index for internal standard use
System suitability and quantification accuracy in complex matrices
Regioselective organic synthesis
Branched alkynal core with 4-ethyl steric bulk
Reaction optimization and stereoselective outcome verification
Chemical biology probe design
Conjugated alkynal reactive handle and class-level selectivity
Cellular electrophile sensing and protein adduct formation studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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